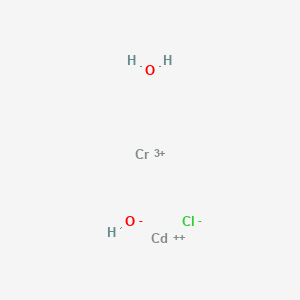
cadmium(2+);chromium(3+);chloride;hydroxide;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium(2+);chromium(3+);chloride;hydroxide;hydrate is a complex compound that consists of cadmium, chromium, chloride, hydroxide, and water molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cadmium(2+);chromium(3+);chloride;hydroxide;hydrate typically involves the reaction of cadmium chloride and chromium chloride with a hydroxide source in the presence of water. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the final product. The general reaction can be represented as follows:
[ \text{CdCl}_2 + \text{CrCl}_3 + \text{NaOH} + \text{H}_2\text{O} \rightarrow \text{Cd(OH)}_2 + \text{Cr(OH)}_3 + \text{NaCl} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Cadmium(2+);chromium(3+);chloride;hydroxide;hydrate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: Involving the transfer of electrons between cadmium and chromium ions.
Substitution Reactions: Where chloride ions may be replaced by other anions.
Precipitation Reactions: Formation of insoluble hydroxides in aqueous solutions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and other metal salts. The conditions such as temperature, pH, and concentration are critical in determining the reaction pathways and products.
Major Products Formed
The major products formed from these reactions include cadmium hydroxide, chromium hydroxide, and various chloride salts. These products can further react to form more complex compounds depending on the reaction conditions .
Scientific Research Applications
Cadmium(2+);chromium(3+);chloride;hydroxide;hydrate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its potential effects on biological systems and its role in cellular processes.
Medicine: Investigated for its potential therapeutic applications and toxicity.
Industry: Utilized in the production of pigments, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of cadmium(2+);chromium(3+);chloride;hydroxide;hydrate involves its interaction with molecular targets and pathways within biological systems. Cadmium and chromium ions can bind to proteins, enzymes, and other cellular components, affecting their function and activity. The compound’s effects are mediated through various pathways, including oxidative stress, metal ion homeostasis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Cadmium Chloride: A simpler compound with similar cadmium content but lacks chromium and hydroxide components.
Chromium(III) Chloride: Contains chromium and chloride but does not include cadmium or hydroxide.
Cadmium Hydroxide: Contains cadmium and hydroxide but lacks chromium and chloride.
Uniqueness
Cadmium(2+);chromium(3+);chloride;hydroxide;hydrate is unique due to its combination of cadmium, chromium, chloride, hydroxide, and water molecules.
Properties
CAS No. |
856151-92-3 |
|---|---|
Molecular Formula |
CdClCrH3O2+3 |
Molecular Weight |
234.88 g/mol |
IUPAC Name |
cadmium(2+);chromium(3+);chloride;hydroxide;hydrate |
InChI |
InChI=1S/Cd.ClH.Cr.2H2O/h;1H;;2*1H2/q+2;;+3;;/p-2 |
InChI Key |
AFMFHLXIWQYZRI-UHFFFAOYSA-L |
Canonical SMILES |
O.[OH-].[Cl-].[Cr+3].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


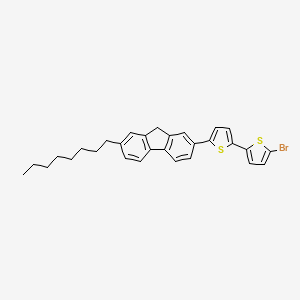
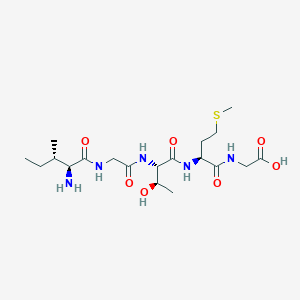

![(2R)-2-[(R)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14181581.png)
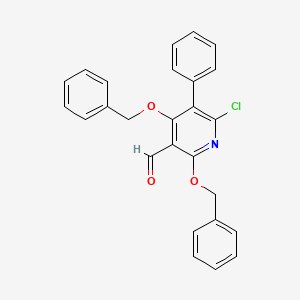
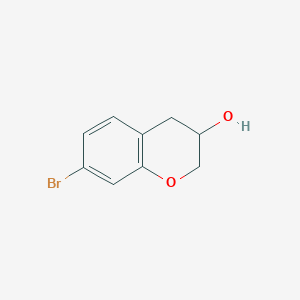
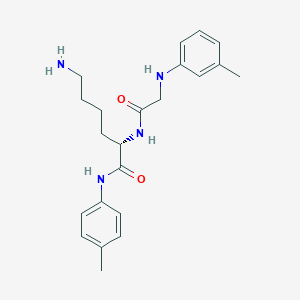
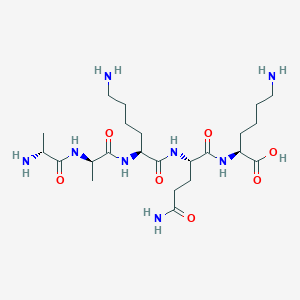
![{[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanyl}benzene](/img/structure/B14181596.png)
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-methyl-](/img/structure/B14181619.png)
![3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole](/img/structure/B14181621.png)

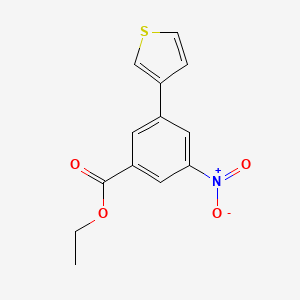
![Benzamide, 2,4,6-trihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14181635.png)
